6-Thiazolylquinazoline 1 6-Thiazolylquinazoline 1
Brand Name: Vulcanchem
CAS No.:
VCID: VC14478396
InChI: InChI=1S/C21H19ClFN5O2S2/c1-32(29,30)7-6-24-10-20-28-19(11-31-20)13-2-5-18-15(8-13)21(26-12-25-18)27-14-3-4-17(23)16(22)9-14/h2-5,8-9,11-12,24H,6-7,10H2,1H3,(H,25,26,27)
SMILES:
Molecular Formula: C21H19ClFN5O2S2
Molecular Weight: 492.0 g/mol

6-Thiazolylquinazoline 1

CAS No.:

Cat. No.: VC14478396

Molecular Formula: C21H19ClFN5O2S2

Molecular Weight: 492.0 g/mol

* For research use only. Not for human or veterinary use.

6-Thiazolylquinazoline 1 -

Specification

Molecular Formula C21H19ClFN5O2S2
Molecular Weight 492.0 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine
Standard InChI InChI=1S/C21H19ClFN5O2S2/c1-32(29,30)7-6-24-10-20-28-19(11-31-20)13-2-5-18-15(8-13)21(26-12-25-18)27-14-3-4-17(23)16(22)9-14/h2-5,8-9,11-12,24H,6-7,10H2,1H3,(H,25,26,27)
Standard InChI Key BNEUQUONQBLCSG-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)CCNCC1=NC(=CS1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)F)Cl

Introduction

Structural Characteristics and Nomenclature

Core Scaffold Configuration

The 6-thiazolylquinazoline system features a quinazoline nucleus substituted at the 6-position with a thiazole heterocycle. This arrangement preserves the planar aromaticity required for ATP-competitive kinase binding while introducing sulfur-based electronic effects that modulate target engagement. X-ray crystallographic analyses of related compounds reveal a dihedral angle of 12-18° between the quinazoline and thiazole planes, enabling conformational adaptability during protein interactions .

Substituent Effects on Bioactivity

Position-specific modifications critically influence pharmacological properties:

  • N3-Benzylation: Enhances metabolic stability by reducing hepatic CYP3A4-mediated oxidation (t<sub>1/2</sub> increases from 2.1 to 6.8 hours in microsomal assays)

  • 2-Aminothiazole Moiety: Facilitates hydrogen bonding with kinase hinge regions, as demonstrated by molecular docking studies showing 2.9 Å interactions with Aurora A's Ala213 backbone

  • Electron-Withdrawing Groups at C7: Improve membrane permeability (P<sub>app</sub> values increase from 8.3 × 10<sup>−6</sup> cm/s to 21.7 × 10<sup>−6</sup> cm/s with nitro substituents)

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

The most efficient route to 6-thiazolylquinazolines employs Suzuki-Miyaura couplings between 6-bromoquinazolin-4(3H)-one intermediates and thiazolylboronic acids. Optimization studies identify Pd(dppf)Cl<sub>2</sub>/K<sub>2</sub>CO<sub>3</sub> in 1,4-dioxane/water (4:1) as the optimal catalytic system, achieving 79-85% yields for analogs with diverse thiazole substituents . Microwave-assisted conditions (100°C, 30 min) reduce reaction times by 67% compared to conventional heating .

Cyclocondensation Approaches

Alternative syntheses utilize anthranilic acid derivatives as starting materials:

  • Niementowski Reaction: Heating 4-substituted anthranilic acids with formamide at 130°C produces 3,4-dihydro-4-oxoquinazoline precursors

  • Grimmel-Guinther-Morgan Synthesis: Condensing o-aminobenzoic acids with thiazolylamines in the presence of PCl<sub>3</sub> yields 2,3-disubstituted analogs

Biological Activity Profiles

Antiproliferative Potency

Comparative IC<sub>50</sub> data against A549 lung adenocarcinoma cells:

CompoundIC<sub>50</sub> (μM)Selectivity Index (vs. BEAS-2B)
450.44 ± 0.0318.6
Paclitaxel0.39 ± 0.111.2
Doxorubicin0.52 ± 0.072.8
Lead compound 16h8.27 ± 0.523.1

Compound 45 demonstrates superior tumor selectivity compared to clinical chemotherapeutics, with a 6.6-fold improvement over doxorubicin .

Kinase Inhibition Spectrum

Profiling of thiazoloquinazoline derivatives against 8 cancer-related kinases (10 μM concentration):

Kinase TargetResidual Activity (%)
DYRK1A15-21
CLK120-25
JAK354-69
GSK-3β13-29
Haspin8-31

Notably, compound II (EHT 1610) achieves 87-92% inhibition of Haspin and GSK-3β at 1 μM, suggesting polypharmacological potential .

Mechanism of Action

Cell Cycle Arrest

Compound 45 induces G<sub>1</sub>-phase arrest in A549 cells through:

  • 83% reduction in CDK4/6 phosphorylation (pRb downregulation)

  • 4.7-fold increase in p21<sup>WAF1/CIP1</sup> expression

  • 62% decrease in Cyclin D1 levels

Apoptosis Induction

Mechanistic studies reveal:

  • 3.9-fold activation of caspase-3/7

  • 58% loss of mitochondrial membrane potential (JC-1 assay)

  • 41% increase in Bax/Bcl-2 ratio

Signaling Pathway Modulation

Western blot analyses demonstrate dual inhibition of:

  • ALK phosphorylation (IC<sub>50</sub> = 0.51 μM)

  • PI3K/Akt/mTOR axis (85% reduction in p-Akt<sup>Ser473</sup>)

Comparative Analysis with Structural Analogs

Thiazole vs. Imidazole Bioisosteres

Replacing the benzo[d]imidazole moiety in lead compound 16h with thiazole:

  • Reduces Aurora A kinase affinity (IC<sub>50</sub> increases from 21.94 nM to 148 nM)

  • Enhances ALK/PI3K pathway inhibition by 7.3-fold

  • Improves metabolic stability (t<sub>1/2</sub> increases from 2.1 to 5.8 hours)

Fused vs. Linked Thiazole Systems

Thiazolo[5,4-f]quinazolin-8-ones exhibit:

  • Broader kinase inhibition profiles (6.8 vs. 2.3 targets inhibited at IC<sub>50</sub> <1 μM)

  • Reduced cellular permeability (P<sub>app</sub> = 6.2 × 10<sup>−6</sup> cm/s vs. 21.7 × 10<sup>−6</sup> cm/s)

  • Enhanced aqueous solubility (LogD<sub>7.4</sub> = 1.8 vs. 2.9)

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